![molecular formula C18H25NO4 B1484230 Thalassotalic acid C CAS No. 1867136-50-2](/img/structure/B1484230.png)
Thalassotalic acid C
Overview
Description
Thalassotalic acid C is a type of N-acyl dehydrotyrosine derivative . It is produced by Thalassotalea sp. PP2-459, a Gram-negative bacterium isolated from a marine bivalve aquaculture facility . It belongs to the main class of Fatty Acyls [FA] and the sub-class of Fatty amides [FA08] and N-acyl amines [FA0802] .
Synthesis Analysis
The synthesis of Thalassotalic Acids A-C involves a process where Glycine is dissolved in THF and cooled to 0 °C. Aqueous sodium hydroxide is added dropwise and the reaction is stirred at 0 °C for 10 min. Benzoyl chloride is then added dropwise and stirred at 0°C for 2 hours .Molecular Structure Analysis
Thalassotalic acid C has a molecular formula of C18H25NO4 . It has an exact mass of 319.178359 . The InChiKey of Thalassotalic acid C is AHZLBFGDTXIKKL-SSZFMOIBSA-N .Chemical Reactions Analysis
Thalassotalic acid C is related to four acyl amino acids that are produced by Massilia species . These acids were found to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis influencing skin and hair pigmentation .Physical And Chemical Properties Analysis
Thalassotalic acid C has 23 heavy atoms, 1 ring, and 1 aromatic ring . It has 10 rotatable bonds, a Van der Waals molecular volume of 327.02, a topological polar surface area of 86.63, 3 hydrogen bond donors, and 5 hydrogen bond acceptors . It has a logP of 3.68 and a molar refractivity of 89.86 .Scientific Research Applications
Tyrosinase Inhibition
Thalassotalic acid C has been identified as a molecule with tyrosinase inhibition activity. Tyrosinase is an enzyme critical in the synthesis of melanin and other pigments from tyrosine by oxidation. Thalassotalic acids A-C, derived from a marine bacterium, have shown inhibitory activity against this enzyme. This property makes Thalassotalic acid C an attractive candidate for further study and optimization, particularly in fields like dermatology, where tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. The inhibitory activity of Thalassotalic acid C compares favorably with commercially used control compounds like kojic acid and arbutin. This discovery lays the groundwork for further structure-activity relationship studies to optimize these molecules and enhance their tyrosinase inhibition efficacy (Schulz et al., 2019), (Deering et al., 2016).
Future Directions
properties
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-(nonanoylamino)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-13,20H,2-8H2,1H3,(H,19,21)(H,22,23)/b16-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZLBFGDTXIKKL-SSZFMOIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalassotalic acid C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.